5-Amino-1-methyl-2-oxoindoline
Overview
Description
The compound 5-Amino-1-methyl-2-oxoindoline is a derivative of oxoindole, which is a structural motif found in various natural products and synthetic compounds with potential biological activities. The oxoindole core is often modified to produce derivatives with diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of N-methyl amino acids, which are structurally related to 5-Amino-1-methyl-2-oxoindoline, can be achieved through intermediate 5-oxazolidinones. This method provides a unified approach to the synthesis of N-methyl derivatives of the 20 common l-amino acids, which are important for peptide synthesis . Additionally, the synthesis of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline, a compound with a similar oxazoline ring to oxoindoline, has been achieved in a one-pot reaction, demonstrating the versatility of such structures in synthetic chemistry .
Molecular Structure Analysis
The molecular structures of four oxoindolyl α-hydroxy-β-amino acid derivatives have been determined, confirming the diastereoselectivity of the chemical reactions involved. These structures exhibit different conformations of the amide group and form intramolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecules .
Chemical Reactions Analysis
The oxoindoline derivatives can participate in various chemical reactions. For instance, the O-atom of the 3-oxazoline ring can be replaced by S from P2S5, yielding a 3-thiazoline derivative. This type of chemical transformation indicates the reactivity of the oxoindoline moiety and its potential for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxoindoline derivatives can be inferred from related compounds. For example, the energetic material precursor 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, which shares some structural features with 5-Amino-1-methyl-2-oxoindoline, exhibits intermolecular hydrogen bonding and strong π-interactions, as well as specific sensitivity to impact and friction . Similarly, the synthesis of alkyl-2-[5-(hydroxy methyl)-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]amino acid esters shows the potential for oxoindoline derivatives to form stable compounds with diverse biological activities .
Scientific Research Applications
Summary of the Application
“5-Amino-1-methyl-2-oxoindoline” has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 .
Methods of Application or Experimental Procedures
The compounds were synthesized and their cytotoxicity was evaluated . The effects of the compounds on cell cycle and apoptosis were analyzed .
Results or Outcomes
Six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC‐1, the first procaspase‐3 activating compound . The most potent compound 4o was three‐ to five‐fold more cytotoxic than PAC‐1 in three cancer cell lines tested . The representative compounds 4f, 4h, 4n, 4o and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .
Safety And Hazards
- Toxicity : Assessing its toxicity profile is crucial for safe handling and potential therapeutic use.
- Handling Precautions : Researchers and users should follow safety guidelines when working with this compound.
Future Directions
Future research could focus on:
- Biological Activity : Investigating its potential as a drug candidate or bioactive molecule.
- Derivatives : Synthesizing and evaluating derivatives with improved properties.
- Structural Modifications : Exploring modifications to enhance selectivity or efficacy.
properties
IUPAC Name |
5-amino-1-methyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLUKQQSWABKDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627603 | |
Record name | 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-2-oxoindoline | |
CAS RN |
20870-91-1 | |
Record name | 5-Amino-1,3-dihydro-1-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20870-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-methyl-2-oxoindoline 97% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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